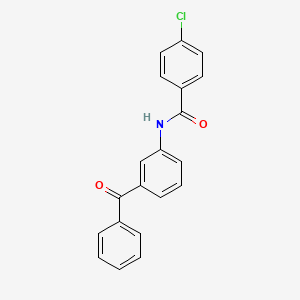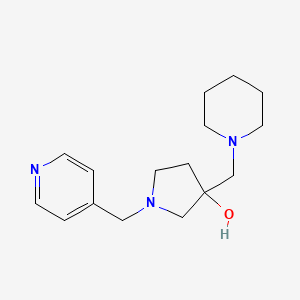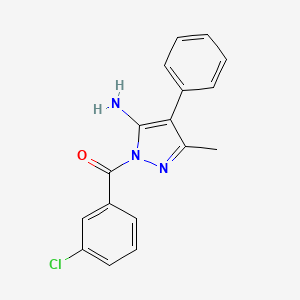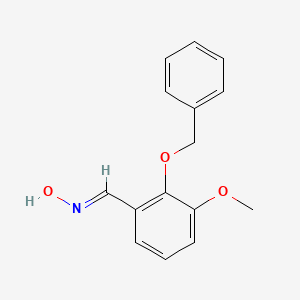
N-(3-benzoylphenyl)-4-chlorobenzamide
Overview
Description
Synthesis Analysis
The synthesis of N-(3-Benzoylphenyl)-4-chlorobenzamide and related compounds often involves one-pot synthesis methods. These methods provide advantages like excellent yields, short reaction times, and high purity. An example is the synthesis of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide under base conditions (Kobkeatthawin et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like 1H-NMR, FT-IR, UV-Vis spectroscopy, and X-ray diffraction. These compounds typically feature V-shaped molecules with substituted benzene rings forming dihedral angles, contributing to their unique properties (Kobkeatthawin et al., 2017).
Chemical Reactions and Properties
N-(3-Benzoylphenyl)-4-chlorobenzamide derivatives often show potential for various biological activities. For example, certain derivatives have been identified as inhibitors of CCR2 and CCR9 receptor functions, highlighting their biological significance (Valkonen et al., 2008).
Physical Properties Analysis
The physical properties of N-(3-Benzoylphenyl)-4-chlorobenzamide, such as crystal packing and molecular interactions, can be analyzed through crystallography. These properties are influenced by various intermolecular interactions like hydrogen bonding and π-π interactions (Kobkeatthawin et al., 2017).
Chemical Properties Analysis
Chemically, compounds like N-(3-Benzoylphenyl)-4-chlorobenzamide often feature intramolecular hydrogen bonds and specific angles between molecular planes. These characteristics play a significant role in defining their chemical reactivity and potential applications in various fields (Valkonen et al., 2008).
Scientific Research Applications
Herbicidal Activity
- N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound structurally related to N-(3-benzoylphenyl)-4-chlorobenzamide, has been identified as a potent herbicide effective against both annual and perennial grasses. This suggests potential agricultural applications for related benzamide derivatives in controlling unwanted vegetation in crops, forage legumes, and turf grasses (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Synthesis and Biological Screening
- Research into the synthesis of novel benzenesulfonamide derivatives, including reactions with N-(4-acetylphenyl)benzene sulphonamide, has led to the discovery of compounds with significant in vitro antitumor activity. This highlights the potential for developing new therapeutic agents based on benzamide scaffolds for cancer treatment (Asmaa M. Fahim, Mona A. Shalaby, 2019).
Mitosis Inhibition in Plant Cells
- A series of N-(1,1-dimethylpropynyl) benzamide derivatives have been shown to inhibit mitosis in plant cells at low concentrations, pointing to their potential use in studying cell division and developing novel herbicides (G. Merlin, F. Nurit, P. Ravanel, J. Bastide, C. Coste, M. Tissut, 1987).
Antimicrobial Compound Degradation
- The degradation of 4-chloro-3,5-dimethylphenol, a compound structurally related to N-(3-benzoylphenyl)-4-chlorobenzamide, has been studied using advanced oxidation processes. This research is relevant to the environmental sciences, particularly in the treatment of wastewater and the mitigation of antimicrobial compounds in aquatic environments (Wei Li, Hongguang Guo, Chengjin Wang, Yongli Zhang, Xin Cheng, Jingquan Wang, Bo Yang, Erdeng Du, 2020).
Safety and Hazards
properties
IUPAC Name |
N-(3-benzoylphenyl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c21-17-11-9-15(10-12-17)20(24)22-18-8-4-7-16(13-18)19(23)14-5-2-1-3-6-14/h1-13H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCGCWMCABAZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzamido)-benzophenone | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5540655.png)
![4-[(4-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5540668.png)
![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)
![(4aS*,7aR*)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540679.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)
![1-{4-[4-(1-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5540698.png)
![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5540705.png)


![1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole](/img/structure/B5540729.png)
![(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540742.png)

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol](/img/structure/B5540753.png)